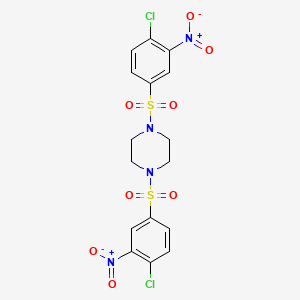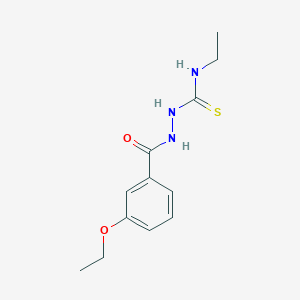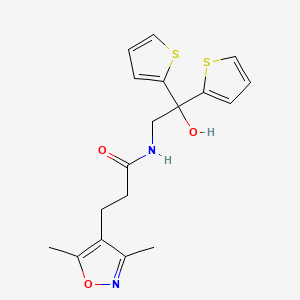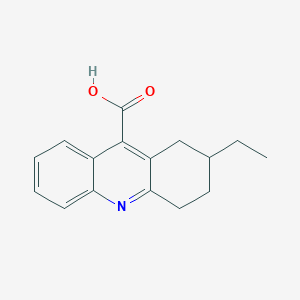![molecular formula C13H20ClN3O2 B2843228 N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride CAS No. 1394707-66-4](/img/structure/B2843228.png)
N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride” is a chemical compound with the CAS Number: 1394707-66-4 . It has a molecular weight of 285.77 . The IUPAC name for this compound is N-[4-(2-amino-2-iminoethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N3O2.ClH/c1-13(2,3)12(17)16-9-4-6-10(7-5-9)18-8-11(14)15;/h4-8H,14-15H2,1-3H3,(H,16,17);1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Metabolism and Pharmacology
N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride has been involved in various pharmacological studies. For instance, Kanamori et al. (2002) explored the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, which could provide insights into the metabolic pathways of similar compounds (Kanamori et al., 2002). Additionally, Vanover et al. (2006) investigated the pharmacological properties of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103), demonstrating its potential as a 5-HT2A receptor inverse agonist, which may be relevant to the study of N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride in similar contexts (Vanover et al., 2006).
Mitosis and Herbicide Research
Research has also delved into the impact of similar compounds on mitosis and their potential use as herbicides. Merlin et al. (1987) examined a series of compounds, including N-(1,1-dimethylpropynyl) benzamide, for their ability to inhibit mitosis in plant cells (Merlin et al., 1987). Viste et al. (1970) identified N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide as part of a group of benzamides with herbicidal activity, suggesting potential agricultural applications for compounds with similar structures (Viste et al., 1970).
Corrosion Inhibition and Analytical Chemistry
The compound and its derivatives have also been studied in the context of corrosion inhibition and analytical chemistry. Emregül et al. (2006) investigated the effect of a Schiff base compound derived from similar structures on the corrosion of steel, indicating a potential application in materials science (Emregül & Hayvalı, 2006). Shu (2011) explored the determination of 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide, highlighting the analytical applications of related compounds (Shu, 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[4-(2-amino-2-iminoethoxy)phenyl]-2,2-dimethylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-13(2,3)12(17)16-9-4-6-10(7-5-9)18-8-11(14)15;/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXFJVAAALECSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)OCC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2843150.png)
![1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide](/img/structure/B2843151.png)
![(4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2843152.png)



![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2843159.png)
![N-(3-methoxypropyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2843160.png)
![2-[2-(Dimethylamino)phenyl]acetonitrile](/img/structure/B2843162.png)
![4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B2843166.png)
